In Vivo Oral Antimalarial Protection: N-Hydroxy-11-azaartemisinin Derivatives Show Superior Efficacy to β-Arteether in Multidrug-Resistant Plasmodium yoelii Mouse Model
In a study of amino- and hydroxy-functionalized 11-azaartemisinins, N-hydroxy-11-azaartemisinin (compound 11) was synthesized and screened alongside its derivatives. While the parent N-hydroxy-11-azaartemisinin showed modest activity, its derivatives demonstrated high-order antimalarial activity. The clinically used comparator β-arteether provided 100% protection at 48 mg/kg × 4 days and only 20% protection at 24 mg/kg × 4 days by oral route. In contrast, biphenyl-based derivative 13f provided 100% protection at 12 mg/kg × 4 days and 80% protection at 6 mg/kg × 4 days, representing a 4-fold potency advantage over β-arteether at the 12 mg/kg dose [1].
| Evidence Dimension | In vivo oral antimalarial protection (mouse survival) |
|---|---|
| Target Compound Data | Derivative 13f (from N-hydroxy-11-azaartemisinin scaffold): 100% protection at 12 mg/kg × 4 days; 80% protection at 6 mg/kg × 4 days |
| Comparator Or Baseline | β-Arteether: 100% protection at 48 mg/kg × 4 days; 20% protection at 24 mg/kg × 4 days |
| Quantified Difference | Derivative 13f achieves equivalent 100% protection at 4-fold lower dose (12 mg/kg vs. 48 mg/kg) compared to β-arteether |
| Conditions | Multidrug-resistant Plasmodium yoelii in Swiss mice; oral administration; 4-day treatment regimen |
Why This Matters
This demonstrates that the N-hydroxy-11-azaartemisinin scaffold serves as a productive starting point for generating derivatives with significantly enhanced in vivo oral efficacy relative to a clinically used artemisinin derivative, justifying its selection for medicinal chemistry campaigns.
- [1] Singh C, Verma VP, Hassam M, Singh AS, Naikade NK, Puri SK. New orally active amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. J Med Chem. 2014;57(6):2489-2497. View Source
